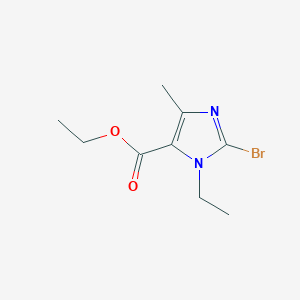

Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound’s IUPAC name, ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate , adheres to the hierarchical rules for heterocyclic systems. The parent structure is the 1H-imidazole ring, where numbering begins at the nitrogen atom bearing the ethyl group (position 1). Substituents are prioritized based on their positions:

- Position 1 : Ethyl group (-CH₂CH₃)

- Position 2 : Bromine atom (-Br)

- Position 4 : Methyl group (-CH₃)

- Position 5 : Ethoxycarbonyl group (-COOCH₂CH₃)

The CAS Registry Number for this compound is 1708254-94-7 , a unique identifier critical for unambiguous chemical referencing.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1708254-94-7 |

| Synonyms | MFCD31556569, MFCD22032787 |

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₃BrN₂O₂ reflects the compound’s composition:

- Carbon (C) : 9 atoms

- Hydrogen (H) : 13 atoms

- Bromine (Br) : 1 atom

- Nitrogen (N) : 2 atoms

- Oxygen (O) : 2 atoms

The molecular weight is 261.12 g/mol , calculated as follows:

$$

\text{MW} = (12.01 \times 9) + (1.01 \times 13) + 79.90 + (14.01 \times 2) + (16.00 \times 2) = 261.12 \, \text{g/mol}

$$

| Component | Atomic Contribution | Total Mass (g/mol) |

|---|---|---|

| Carbon | 9 × 12.01 | 108.09 |

| Hydrogen | 13 × 1.01 | 13.13 |

| Bromine | 1 × 79.90 | 79.90 |

| Nitrogen | 2 × 14.01 | 28.02 |

| Oxygen | 2 × 16.00 | 32.00 |

| Total | 261.12 |

Substituent Positioning in the Imidazole Ring System

The imidazole ring’s planar structure allows precise substituent placement, which dictates reactivity and physical properties. Key substituents and their positions are:

The ethyl group at position 1 prevents proton transfer between nitrogen atoms, stabilizing the 1H-tautomer exclusively. Bromine at position 2 directs further substitution reactions to adjacent positions, while the methyl group at position 4 contributes steric bulk. The ethoxycarbonyl group at position 5 introduces polarity, affecting solubility and intermolecular interactions.

Tautomeric Forms and Resonance Structures

Imidazole derivatives typically exhibit tautomerism, where the proton shifts between nitrogen atoms (N1 and N3). However, This compound is locked in the 1H-tautomer due to the ethyl substitution at N1. This restriction eliminates equilibrium between tautomers, simplifying its electronic behavior.

The compound’s resonance structures arise from π-electron delocalization across the imidazole ring. Key contributors include:

- Aromatic sextet : The ring’s six π-electrons (one from each carbon and nitrogen) sustain aromaticity.

- Electron withdrawal by bromine : The electronegative bromine atom polarizes the ring, localizing electron density at position 2.

- Ester group resonance : The ethoxycarbonyl group engages in conjugation, stabilizing negative charge on the carbonyl oxygen.

$$

\text{Resonance Hybrid} = \text{Contributions from } \delta^+ \text{ at C2 (Br)} \text{ and } \delta^- \text{ at COOEt}

$$

This electronic configuration enhances the compound’s stability and directs regioselective reactions, such as nucleophilic attacks at electron-deficient positions.

Properties

Molecular Formula |

C9H13BrN2O2 |

|---|---|

Molecular Weight |

261.12 g/mol |

IUPAC Name |

ethyl 2-bromo-3-ethyl-5-methylimidazole-4-carboxylate |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-12-7(8(13)14-5-2)6(3)11-9(12)10/h4-5H2,1-3H3 |

InChI Key |

SMVJEPBCHIDICH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(N=C1Br)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate typically involves the bromination of an imidazole precursor followed by esterification. One common method includes the reaction of 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromo group at the 2-position. The resulting bromo compound is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted imidazole derivatives.

Oxidation: Oxidized imidazole products with altered electronic properties.

Reduction: Reduced imidazole derivatives.

Hydrolysis: 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to modify it further to create derivatives with specific properties tailored for various applications.

Biology

Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate is under investigation for its potential as an enzyme inhibitor or ligand for biological targets. Imidazole derivatives are known for their ability to interact with proteins and enzymes, which can lead to significant biological effects.

Medicine

The compound has shown promise in the following therapeutic areas:

- Antimicrobial Activity : It exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Antitumor Effects : Preliminary studies indicate potential anticancer activity, particularly through mechanisms that disrupt cell division in cancer cells.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique reactivity can facilitate the creation of advanced materials used in various technological applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound possesses potent antimicrobial activity, warranting further investigation into its therapeutic applications.

Case Study 2: Antitumor Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant anticancer properties by targeting mitotic processes in cancer cells. Further studies are needed to elucidate the precise mechanisms involved.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo group can enhance its reactivity, allowing it to form covalent bonds with target molecules. The ester group can also influence its solubility and bioavailability .

Comparison with Similar Compounds

The compound’s structural and functional analogs are distinguished by variations in substituent groups, ester positions, and ring modifications. Below is a detailed analysis based on similarity scores, molecular properties, and applications.

Structural Analogs and Similarity Scores

From a database of structurally related compounds (), the following analogs exhibit high similarity:

| CAS Number | Compound Name | Similarity Score | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 74478-93-6 | Ethyl 2-bromo-1H-imidazole-5-carboxylate | 0.89 | C₆H₇BrN₂O₂ | 219.04 |

| 1398414-98-6 | Methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate | 0.82 | C₇H₉BrN₂O₂ | 233.06 |

| 1708026-90-7 | Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate | 0.72* | C₁₀H₁₅BrN₂O₂ | 275.15 |

| 852181-03-4 | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | 0.72 | C₅H₅BrN₂O₂ | 205.01 |

Note: Similarity scores are derived from structural overlap algorithms ().

Key Differences and Implications

Ethyl 2-bromo-1H-imidazole-5-carboxylate (CAS 74478-93-6)

- Structural Difference : Lacks the ethyl and methyl substituents at positions 1 and 4.

- The absence of the 4-methyl group may lower lipophilicity, affecting membrane permeability in biological applications .

Methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate (CAS 1398414-98-6)

- Structural Difference : Methyl ester at position 5 instead of ethyl.

- Impact : The shorter alkyl chain decreases molecular weight (233.06 vs. 247.09) and may alter solubility profiles. Methyl esters are typically more prone to hydrolysis than ethyl esters, influencing stability in aqueous environments .

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate (CAS 1708026-90-7)

- Structural Difference : Isopropyl group at position 1 instead of ethyl.

- Impact : Increased steric bulk at position 1 may hinder interactions with enzymatic active sites, reducing bioactivity. However, the isopropyl group could enhance crystallinity, as observed in related imidazole derivatives .

2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid (CAS 852181-03-4)

- Structural Difference : Carboxylic acid at position 4 instead of an ester at position 5.

- Impact : The free carboxylic acid group introduces hydrogen-bonding capability, which could improve binding affinity in protein-ligand interactions. However, the lack of an ester group limits its utility in prodrug design .

Biological Activity

Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H13BrN2O2, with a molecular weight of 261.12 g/mol. The structure features a bromine atom and an ethyl group attached to the imidazole ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H13BrN2O2 |

| Molecular Weight | 261.12 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Key Functional Groups | Bromine, Ethyl, Imidazole |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound shows potential against various bacterial and fungal strains. Its imidazole structure is known to enhance antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells or inhibition of tumor growth. The presence of the bromine atom may enhance its reactivity with biological targets, contributing to its cytotoxic effects.

- Enzyme Inhibition : this compound may act as an enzyme inhibitor, modulating various biochemical pathways. This action is crucial for its potential therapeutic applications in treating diseases where enzyme activity is dysregulated .

The mechanism of action for this compound involves interactions with specific molecular targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects in cellular signaling pathways.

- Reactive Intermediates : The bromine atom in the structure can form reactive intermediates that interact with nucleophiles in biological systems, potentially leading to modifications in proteins and nucleic acids.

Case Studies and Research Findings

Several studies have investigated the biological activity of related imidazole compounds, providing insights into the potential effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of imidazole derivatives found that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications at specific positions on the imidazole ring could enhance activity against resistant strains .

Case Study 2: Anticancer Activity

In another research effort, imidazole derivatives were tested for their anticancer properties against various cancer cell lines. Results indicated that certain structural modifications led to increased cytotoxicity, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : Begin with a nucleophilic substitution or cyclocondensation approach. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under inert conditions . Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of precursor to brominating agent) to minimize side products. Monitor purity via HPLC and confirm yields gravimetrically (typical yields: 60–75%) .

Q. How is the compound’s structure validated using spectroscopic and crystallographic methods?

- Methodology :

- X-ray crystallography : Use SHELX for structure refinement. Prepare single crystals via slow evaporation in ethyl acetate/hexane. Validate the bromine position via anomalous scattering .

- NMR/FTIR : Confirm substitution patterns (e.g., ¹H NMR: δ 1.35 ppm for ethyl groups, δ 4.25 ppm for ester carbonyl; FTIR: 1720 cm⁻¹ for ester C=O) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodology : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate brominated products. For persistent impurities, use recrystallization in ethanol/water (70:30 v/v) to achieve >95% purity .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

- Target selection : Prioritize enzymes with imidazole-binding pockets (e.g., cytochrome P450).

- Docking software : Use AutoDock Vina with AMBER force fields. Parameterize the bromine atom using RESP charges. Validate binding poses via MD simulations (100 ns) and compare with experimental IC₅₀ values .

- Key metrics : Analyze hydrogen bonding (e.g., imidazole N-H with Glu274) and hydrophobic interactions (methyl/ethyl groups) .

Q. What computational methods predict the electronic effects of bromine and ester substituents on reactivity?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to map electrostatic potential surfaces. Bromine’s electron-withdrawing effect lowers LUMO energy (-3.2 eV), enhancing electrophilicity at C-2. Compare with methyl/ethyl substituents using Mulliken charges .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodology :

- Standardize assays : Use identical cell lines (e.g., HEK293) and protocols (e.g., MTT assay, 48-h exposure).

- SAR analysis : Compare derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects. For example, bromine increases lipophilicity (logP +0.5), enhancing membrane permeability but potentially reducing solubility .

Q. What strategies optimize crystal packing for X-ray diffraction studies of imidazole derivatives?

- Methodology :

- Crystallization screens : Test solvents with varying polarity (e.g., DMSO, acetonitrile).

- Mercury CSD analysis : Identify common packing motifs (e.g., R₂²(8) hydrogen-bonding networks). For this compound, ethyl groups may induce torsional strain, requiring low-temperature (100 K) data collection to reduce thermal motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.